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A detailed guide for researchers and drug development professionals on the comparative skin

penetration, target engagement, and stability of two topical phosphodiesterase 4 (PDE4)

inhibitors.

This guide provides a comprehensive comparison of LEO 29102 and LEO 39652, two topical

PDE4 inhibitors developed for the treatment of atopic dermatitis (AD). While both compounds

were designed to act locally on the skin with minimal systemic side effects, clinical outcomes

have revealed significant differences in their efficacy. This analysis, supported by experimental

data, delves into the key factors influencing their performance in skin penetration and target

engagement.

Introduction to LEO 29102 and LEO 39652
LEO 29102 is a "soft-drug" inhibitor of phosphodiesterase 4 (PDE4) designed for topical

treatment of dermatological diseases like atopic dermatitis.[1][2][3] The soft-drug concept aims

to deliver a potent and selective PDE4 inhibitor to the skin while minimizing systemic side

effects through metabolic inactivation.[1][2] LEO 29102 has demonstrated clinically relevant

efficacy in Phase 2 trials for atopic dermatitis.[1][4]

LEO 39652, on the other hand, was developed based on a "dual-soft" concept.[5][6] This

design introduces ester functionalities that are intended to be rapidly inactivated in both the

blood and the liver, further reducing the potential for systemic side effects, while ideally

remaining stable in the skin.[5][6] Despite promising preclinical data showing high exposure in

the skin, LEO 39652 demonstrated a lack of clinical efficacy in AD patients.[5][7][8]
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The key to understanding the divergent clinical outcomes lies in their respective abilities to

penetrate the skin, reach their target, and engage it effectively.

Comparative Data on Skin Penetration and Target
Engagement
A pivotal study utilizing dermal open flow microperfusion (dOFM) on fresh human skin explants

provides a direct comparison of the two compounds. This technique allows for the

measurement of unbound drug concentrations in the dermal interstitial fluid (dISF), which is

crucial for assessing target availability.

Parameter LEO 29102 LEO 39652 Reference

dISF Concentration

(Barrier Impaired

Skin)

2100 nM 33 nM [4][5][7][8][9]

Target Engagement

(cAMP Levels)
Elevated

No evidence of

engagement
[4][5][7][8][9]

Skin Biopsy vs. dISF

Concentration
7-33 fold higher 7-33 fold higher [4][5][7][8][9]

The data clearly indicates that LEO 29102 achieves a significantly higher concentration in the

dermal interstitial fluid of barrier-impaired skin compared to LEO 39652.[4][5][7][8][9] This

higher availability of unbound LEO 29102 at the target site leads to successful target

engagement, as evidenced by the elevated levels of cyclic adenosine monophosphate (cAMP).

[4][5][7][8][9] In contrast, the low dISF concentration of LEO 39652 resulted in minimal to no

target engagement.[5][7][8]

Interestingly, for both compounds, the concentrations measured in skin punch biopsies were

substantially higher than in the dISF.[4][5][7][8][9] This suggests that relying solely on skin

biopsy data can be misleading for predicting clinical efficacy, as it may not accurately reflect the

bioavailable drug concentration at the target.
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The stability of the compounds within the skin is another critical factor. While both LEO 29102
and LEO 39652 were designed to be stable in the skin, their metabolic profiles differ.

Assay LEO 29102 LEO 39652 Reference

Human Keratinocytes

(T 1/2)
> 720 min > 720 min [4]

Human Skin S9

(Apparent Half-life)
> 240 min 27 min [4]

Both compounds showed high stability in human keratinocytes.[4] However, in the presence of

human skin S9 fractions, which contain metabolic enzymes, LEO 39652 was significantly

degraded, whereas LEO 29102 remained stable.[4] This suggests that the "dual-soft" design of

LEO 39652, intended for systemic inactivation, may also lead to its premature degradation

within the skin, further contributing to its low availability at the target site. The main metabolites

of LEO 39652 are formed by the hydrolysis of its lactone ring and/or isopropyl ester moiety, and

these metabolites are inactive.[5] LEO 29102, lacking an ester functionality, is not susceptible

to this type of hydrolysis.[5]

Experimental Protocols
Dermal Open Flow Microperfusion (dOFM) and cAMP Measurement in Human Skin Explants

The following is a summary of the experimental protocol used to compare LEO 29102 and LEO

39652:

Objective: To investigate the difference in skin pharmacokinetics (PK) and

pharmacodynamics (PD) of two topical PDE4 inhibitors.[7][8]

Method:

Clinical formulations of LEO 29102 and LEO 39652 were applied to intact or barrier-

disrupted (via tape stripping) fresh human skin explants.[7][8][9]

Dermal open flow microperfusion was used to sample the dermal interstitial fluid to

measure unbound drug concentrations.[7][8][9]
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Skin punch biopsies were also taken to measure total drug concentration in the skin.[7][8]

[9]

Cyclic AMP (cAMP) levels were determined in the skin biopsies as a pharmacodynamic

marker of target engagement.[7][8][9]

Significance: This method allows for the direct assessment of bioavailable drug at the target

site (dISF) and its effect on the target (cAMP levels), providing a strong basis for establishing

a skin PK/PD relationship.[7][8]
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Caption: Mechanism of action of LEO 29102 and LEO 39652 as PDE4 inhibitors.

Experimental Workflow for Comparative Skin Penetration Study
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Caption: Workflow of the ex vivo study comparing LEO 29102 and LEO 39652.

Conclusion
The comparative analysis of LEO 29102 and LEO 39652 underscores the critical importance of

sufficient drug availability at the target site for clinical efficacy. While both are potent PDE4

inhibitors, the superior skin penetration and stability of LEO 29102 lead to higher

concentrations of the unbound drug in the dermal interstitial fluid, resulting in effective target

engagement. In contrast, the lower skin availability of LEO 39652, likely due to a combination

of lower penetration and higher metabolic instability within the skin, is the probable cause for its
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lack of clinical efficacy. These findings highlight that for topical drug development, optimizing for

skin penetration and stability is as crucial as the potency of the active pharmaceutical

ingredient. The use of advanced techniques like dermal open flow microperfusion is invaluable

for establishing a clear pharmacokinetic/pharmacodynamic relationship in the skin, providing a

more reliable predictor of clinical success than total drug concentration in skin biopsies alone.

[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery and early clinical development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-
dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of
phosphodiesterase 4 for topical treatment of atopic dermatitis - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. pubs.acs.org [pubs.acs.org]

3. pubs.acs.org [pubs.acs.org]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-
isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652),
a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. LEO-29102 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

8. Evaluating Dermal Pharmacokinetics and Pharmacodymanic Effect of Soft Topical PDE4
Inhibitors: Open Flow Microperfusion and Skin Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Comparative Analysis of LEO 29102 and LEO 39652 in
Skin Penetration Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608520#comparative-analysis-of-leo-29102-and-leo-
39652-in-skin-penetration-studies]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://synapse.patsnap.com/drug/18b6f1640bdb4794b62cdf3082a6958e
https://pubmed.ncbi.nlm.nih.gov/33188482/
https://www.benchchem.com/product/b608520?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/24984230/
https://pubmed.ncbi.nlm.nih.gov/24984230/
https://pubmed.ncbi.nlm.nih.gov/24984230/
https://pubmed.ncbi.nlm.nih.gov/24984230/
https://pubs.acs.org/doi/10.1021/jm500378a
https://pubs.acs.org/doi/abs/10.1021/jm500378a
https://www.researchgate.net/publication/263548247_Discovery_and_Early_Clinical_Development_of_2-6-2-35-Dichloro-4-pyridylacetyl-23-dimethoxyphenoxy-N-propylac_etamide_LEO_29102_a_Soft-Drug_Inhibitor_of_Phosphodiesterase_4_for_Topical_Treatment_of_Ato
https://www.researchgate.net/publication/346272296_Discovery_and_Early_Clinical_Development_of_Isobutyl_1-8-Methoxy-5-1-oxo-3_H_-isobenzofuran-5-yl-124triazolo15-_a_pyridin-2-ylcyclopropanecarboxylate_LEO_39652_a_Novel_Dual-Soft_PDE4_Inhibitor_for_Top
https://pubmed.ncbi.nlm.nih.gov/33054196/
https://pubmed.ncbi.nlm.nih.gov/33054196/
https://pubmed.ncbi.nlm.nih.gov/33054196/
https://pubmed.ncbi.nlm.nih.gov/33054196/
https://synapse.patsnap.com/drug/18b6f1640bdb4794b62cdf3082a6958e
https://pubmed.ncbi.nlm.nih.gov/33188482/
https://pubmed.ncbi.nlm.nih.gov/33188482/
https://www.researchgate.net/publication/346528760_Evaluating_Dermal_Pharmacokinetics_and_Pharmacodymanic_Effect_of_Soft_Topical_PDE4_Inhibitors_Open_Flow_Microperfusion_and_Skin_Biopsies
https://www.benchchem.com/product/b608520#comparative-analysis-of-leo-29102-and-leo-39652-in-skin-penetration-studies
https://www.benchchem.com/product/b608520#comparative-analysis-of-leo-29102-and-leo-39652-in-skin-penetration-studies
https://www.benchchem.com/product/b608520#comparative-analysis-of-leo-29102-and-leo-39652-in-skin-penetration-studies
https://www.benchchem.com/product/b608520#comparative-analysis-of-leo-29102-and-leo-39652-in-skin-penetration-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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